1-Cyclopentyl-2-methylcyclopentane-1-carbaldehyde 1-Cyclopentyl-2-methylcyclopentane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17790757
InChI: InChI=1S/C12H20O/c1-10-5-4-8-12(10,9-13)11-6-2-3-7-11/h9-11H,2-8H2,1H3
SMILES:
Molecular Formula: C12H20O
Molecular Weight: 180.29 g/mol

1-Cyclopentyl-2-methylcyclopentane-1-carbaldehyde

CAS No.:

Cat. No.: VC17790757

Molecular Formula: C12H20O

Molecular Weight: 180.29 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopentyl-2-methylcyclopentane-1-carbaldehyde -

Specification

Molecular Formula C12H20O
Molecular Weight 180.29 g/mol
IUPAC Name 1-cyclopentyl-2-methylcyclopentane-1-carbaldehyde
Standard InChI InChI=1S/C12H20O/c1-10-5-4-8-12(10,9-13)11-6-2-3-7-11/h9-11H,2-8H2,1H3
Standard InChI Key FZGVULGLBDPXJV-UHFFFAOYSA-N
Canonical SMILES CC1CCCC1(C=O)C2CCCC2

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

1-Cyclopentyl-2-methylcyclopentane-1-carbaldehyde (IUPAC name: 1-cyclopentyl-2-methylcyclopentane-1-carbaldehyde) features a bicyclic system where a cyclopentane ring is substituted with both a methyl group and a cyclopentyl moiety, alongside an aldehyde functional group. The molecular formula is inferred as C12_{12}H20_{20}O, with a molecular weight of 180.28 g/mol. Its structure can be represented by the SMILES notation CC1CCCC1(C=O)C2CCCC2, highlighting the two cyclopentane rings connected via a carbon atom bearing the aldehyde group .

Comparative Structural Analysis

To contextualize this compound, Table 1 contrasts its features with those of structurally related carbaldehydes:

Compound NameMolecular FormulaKey Structural DifferencesUnique Properties
1-Cyclobutyl-2-methylcyclopentane-1-carbaldehydeC11_{11}H18_{18}OCyclobutyl substituent (4-membered ring)Higher ring strain, reduced steric bulk
2-Methylcyclopentane-1-carbaldehydeC7_7H12_{12}OSingle cyclopentane ring, no bicyclic systemSimpler reactivity profile, lower molecular weight
CyclopentanecarboxaldehydeC6_6H10_{10}ONo methyl or cycloalkyl substituentsBaseline aldehyde reactivity, minimal steric effects

The cyclopentyl group in the target compound introduces significant steric hindrance compared to smaller cycloalkyl substituents, potentially influencing its reactivity in nucleophilic addition or condensation reactions .

Physicochemical Properties

While experimental data for this specific compound is unavailable, properties can be extrapolated from analogs:

  • Boiling Point: Estimated at 240–260°C (based on higher molecular weight vs. cyclopentanecarboxaldehyde, which boils at 161°C).

  • Solubility: Likely low in polar solvents due to the hydrophobic bicyclic framework; moderate solubility in nonpolar organic solvents (e.g., dichloromethane, toluene).

  • Stability: Aldehydes are prone to oxidation, but steric protection from the bicyclic structure may enhance stability under ambient conditions.

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis of 1-cyclopentyl-2-methylcyclopentane-1-carbaldehyde requires strategic bond disconnections to identify feasible precursors. Key steps may include:

  • Aldehyde Introduction: Hydroformylation of a suitably substituted alkene.

  • Cyclopentyl Group Installation: Alkylation or Grignard addition to a preformed aldehyde intermediate.

  • Bicyclic Framework Construction: Intramolecular cyclization or ring-closing metathesis.

Route 1: Hydroformylation of a Bicyclic Alkene

  • Substrate Preparation: Synthesis of 1-cyclopentyl-2-methylcyclopentene via alkylation of cyclopentene with a methylcyclopentyl precursor.

  • Hydroformylation: Reaction with syngas (CO/H2_2) under rhodium catalysis to introduce the aldehyde group.

  • Purification: Chromatographic separation to isolate the target aldehyde.

Route 2: Grignard Addition to a Ketal-Protected Aldehyde

  • Protection: Conversion of cyclopentanecarboxaldehyde to its ethylene glycol ketal.

  • Grignard Reaction: Addition of cyclopentylmagnesium bromide to introduce the cyclopentyl group.

  • Deprotection: Acidic hydrolysis to regenerate the aldehyde functionality.

Challenges and Optimization

  • Steric Hindrance: The bicyclic framework may impede reagent access, necessitating elevated temperatures or prolonged reaction times.

  • Regioselectivity: Ensuring correct positioning of substituents during cyclization steps requires careful catalyst selection.

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